1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an aminomethyl group on the phenyl ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2-(aminomethyl)phenylamine with a suitable lactam precursor under specific conditions. For instance, the reaction can be carried out using a copper catalyst in the presence of an oxidizing agent like Oxone in acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted pyrrolidinone derivatives .
Scientific Research Applications
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the aminomethyl substitution.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group.
Prolinol: A derivative with a hydroxyl group instead of the aminomethyl group.
Uniqueness
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Biological Activity
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with an aminomethyl group and a phenyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further investigations are necessary to confirm these effects.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial growth.
- Modulation of Receptor Activity : It may influence neurotransmitter receptors, contributing to its neuroprotective effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table highlights these comparisons:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
1-Amino-3-pyrrolidinone | Pyrrolidine ring with an amino group | Antimicrobial |
2-Pyrrolidinone | Simple pyrrolidinone without phenyl substitution | Neuroprotective |
N-Methylpyrrolidinone | Methylated version of pyrrolidinone | Anticancer |
4-Aminopiperidine | Pipedrine structure with amino substitution | Analgesic |
The dual functional groups (aminomethyl and pyrrolidinone) in this compound enhance its reactivity and biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
- Neuroprotection : In vitro assays showed that the compound could reduce oxidative stress-induced neuronal damage in PC12 cells, suggesting its potential use in treating neurodegenerative conditions like Alzheimer's disease .
- Microbial Inhibition : A preliminary screening against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 |
InChI Key |
OGHHQAMQSYUQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2CN |
Origin of Product |
United States |
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